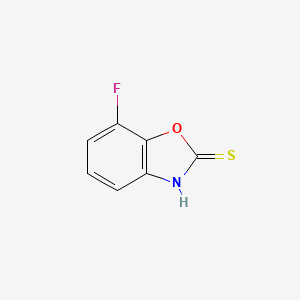

2-Mercapto-7-fluorobenzoxazole

Vue d'ensemble

Description

2-Mercaptobenzoxazole is a widely used organic scaffold in medicinal chemistry . It has been found to be effective in inhibiting human carbonic anhydrases (hCAs), showing a peculiar binding mode . This molecule can pave the way for the development of selective CA inhibitors .

Synthesis Analysis

The synthesis of benzoxazoles, including 2-Mercaptobenzoxazole, often involves the use of 2-aminophenol as a precursor . A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts have been summarized .Chemical Reactions Analysis

2-Mercaptobenzoxazole has been found to inhibit hCAs, showing a peculiar binding mode . The molecule competes with hypoxanthine and guanine for the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase) and is itself converted to thioinosinic acid (TIMP) .Applications De Recherche Scientifique

Biothiol Detection

One notable application of 2-Mercapto-7-fluorobenzoxazole derivatives is in the discrimination of biothiols. For example, 4-Fluoro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-F) derivatives have been utilized as colorimetric probes for the differential detection of biothiols in various media. Their selectivity and reactivity towards thiols have been significantly improved in the presence of surfactant micelles, demonstrating their effectiveness in biothiol discrimination in complex biological samples (Song et al., 2016).

Enzyme Inhibition

2-Mercaptobenzoxazole derivatives have been demonstrated to inhibit human carbonic anhydrases (hCAs), showcasing a novel binding mode to the enzyme active site. This finding suggests potential for the development of selective carbonic anhydrase inhibitors, highlighting its applications in enzyme inhibition research and drug discovery (Bozdağ et al., 2020).

Antitumor Activity

In the realm of anticancer research, novel 2-substituted mercapto-3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinone analogues have shown promising in vitro antitumor properties. Their activities against various cancer cell lines have been comparable or superior to standard drugs, indicating their potential as therapeutic agents in cancer treatment (El-Azab et al., 2017).

Antibacterial Agents

The synthesis of new fluorine-containing compounds with thiadiazolotriazinone structures incorporating 2-mercaptobenzoxazole derivatives has expanded the arsenal of potential antibacterial agents. These compounds have demonstrated promising activity, underscoring the role of such derivatives in the development of new antibacterial solutions (Holla et al., 2003).

Antimicrobial Activity

2-Mercaptobenzoxazole derivatives have also been explored for their antimicrobial properties. Specific derivatives have been synthesized and shown to possess significant in vitro antibacterial activity, offering a pathway for the development of specific antibacterial drugs (Alheety, 2019).

Mécanisme D'action

Orientations Futures

Propriétés

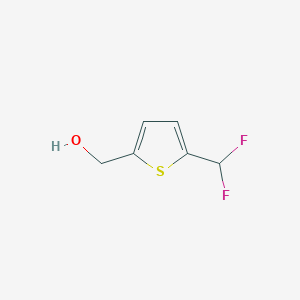

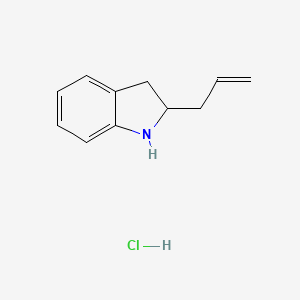

IUPAC Name |

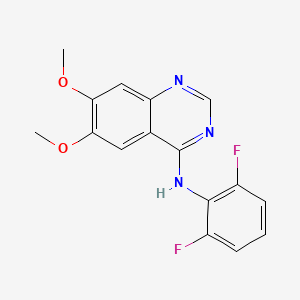

7-fluoro-3H-1,3-benzoxazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNOS/c8-4-2-1-3-5-6(4)10-7(11)9-5/h1-3H,(H,9,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQULXBZFTSJHJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)OC(=S)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Fluorobenzoxazole-2(3H)-thione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,4-Dihexyl-4H-cyclopenta[1,2-b:5,4-b']dithiophene](/img/structure/B3105432.png)

![N-[(2,4-dimethoxyphenyl)methyl]acetamide](/img/structure/B3105477.png)